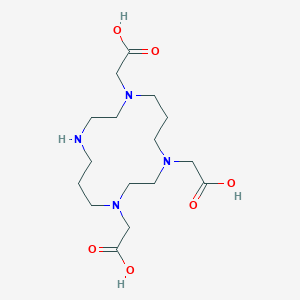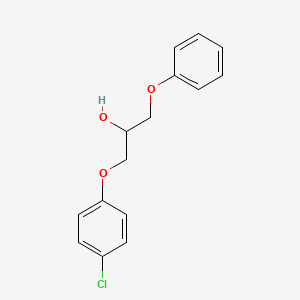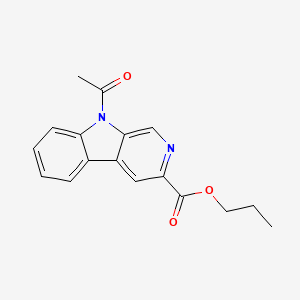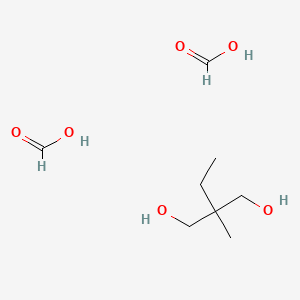
2-Ethyl-2-methylpropane-1,3-diol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methylpropane-1,3-diol, also known as 2-ethyl-2-methyl-1,3-propanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, viscous liquid that is used in various industrial applications. Formic acid, with the molecular formula CH2O2, is a colorless liquid with a pungent odor, commonly used as a preservative and antibacterial agent in livestock feed.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpropane-1,3-diol can be synthesized through the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by hydrogenation to yield the diol.
Industrial Production Methods
In industrial settings, 2-ethyl-2-methylpropane-1,3-diol is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces ethers or esters.
Scientific Research Applications
2-Ethyl-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an ethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an additional hydroxymethyl group.
Uniqueness
2-Ethyl-2-methylpropane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
113990-19-5 |
|---|---|
Molecular Formula |
C8H18O6 |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2-ethyl-2-methylpropane-1,3-diol;formic acid |
InChI |
InChI=1S/C6H14O2.2CH2O2/c1-3-6(2,4-7)5-8;2*2-1-3/h7-8H,3-5H2,1-2H3;2*1H,(H,2,3) |
InChI Key |
LAIWWJCEEIBVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)CO.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


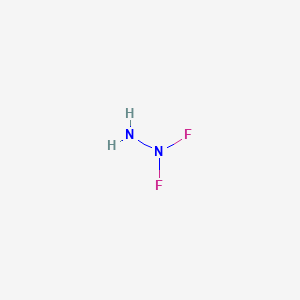
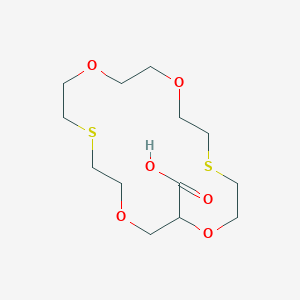
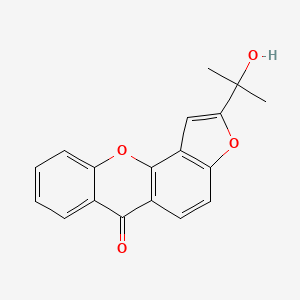
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
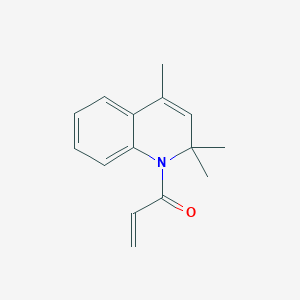
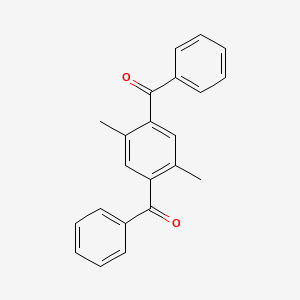
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
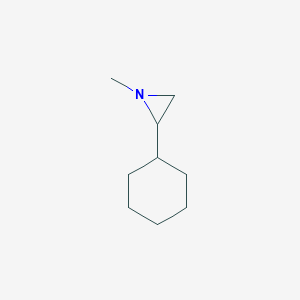
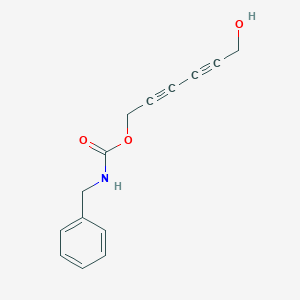
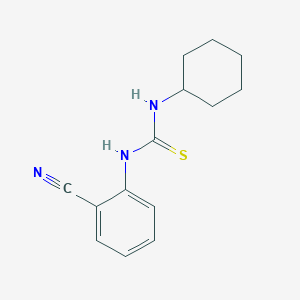
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
